tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate

Physicochemical profiling Synthetic intermediate purification Medicinal chemistry building blocks

tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate (CAS 1380331-50-9) is a bifunctional [1,2,4]triazolo[1,5-a]pyridine building block bearing a 2-bromo substituent and a 7-NHBoc-protected amine (molecular formula C11H13BrN4O2, MW 313.15 g/mol, LogP 2.89, density 1.6 ± 0.1 g/cm³). The [1,2,4]triazolo[1,5-a]pyridine core is recognized as a privileged scaffold in kinase inhibitor design, with derivatives reported as potent inhibitors of VEGFR2, JAK2, PI3K, AXL, and RIPK1 kinases.

Molecular Formula C11H13BrN4O2
Molecular Weight 313.15 g/mol
CAS No. 1380331-50-9
Cat. No. B3100938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate
CAS1380331-50-9
Molecular FormulaC11H13BrN4O2
Molecular Weight313.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC2=NC(=NN2C=C1)Br
InChIInChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)13-7-4-5-16-8(6-7)14-9(12)15-16/h4-6H,1-3H3,(H,13,17)
InChIKeyJRZKQXJJQXAXGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate (CAS 1380331-50-9): Procurement-Ready Building Block for Kinase-Focused Medicinal Chemistry


tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate (CAS 1380331-50-9) is a bifunctional [1,2,4]triazolo[1,5-a]pyridine building block bearing a 2-bromo substituent and a 7-NHBoc-protected amine (molecular formula C11H13BrN4O2, MW 313.15 g/mol, LogP 2.89, density 1.6 ± 0.1 g/cm³) . The [1,2,4]triazolo[1,5-a]pyridine core is recognized as a privileged scaffold in kinase inhibitor design, with derivatives reported as potent inhibitors of VEGFR2, JAK2, PI3K, AXL, and RIPK1 kinases [1]. This compound serves as a regioselectively functionalized intermediate enabling sequential derivatization at two distinct positions on the heterocyclic core.

Why Generic Triazolopyridine Building Blocks Cannot Replace tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate in Sequential Derivatization Workflows


The value of this compound lies in its orthogonal, position-specific functionality: the 2-bromo substituent enables transition metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), while the 7-NHBoc group provides a masked amine that can be unmasked under mild acidic conditions for subsequent amidation, sulfonylation, or reductive amination . Generic substitution with the unfunctionalized [1,2,4]triazolo[1,5-a]pyridine core (CAS 274-85-1) eliminates both reactive handles. The direct precursor 2,7-dibromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 1380331-15-6) lacks the protected amine and requires separate, lower-yielding amination steps. The deprotected free amine 2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine (CAS 1380331-65-6) has a LogP of approximately 1.0 versus 2.89 for the Boc-protected form, substantially altering solubility and chromatographic behavior during intermediate purification . These differences are quantified below.

Quantitative Differentiation Evidence for tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate vs. Closest Analogs


LogP Advantage of 2.89 for Boc-Protected Intermediate vs. ~1.0 for Free Amine: Implications for Intermediate Isolation and Synthetic Throughput

The Boc-protected target compound exhibits a computed LogP of 2.89, compared to LogP ~1.0 for the deprotected free amine 2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine . This ~1.9 log unit difference translates to approximately 80-fold higher theoretical octanol-water partition, which directly impacts chromatographic retention and extractive workup efficiency during multi-step synthetic sequences. The higher LogP of the Boc form facilitates organic-phase retention during aqueous washes, reducing product loss in multi-step campaigns.

Physicochemical profiling Synthetic intermediate purification Medicinal chemistry building blocks

Regioselective Monofunctionalization: Single Reactive Bromine Handle vs. Symmetrical Dibromo Precursor

The target compound is synthesized via Pd-catalyzed Buchwald-Hartwig amination of 2,7-dibromo-[1,2,4]triazolo[1,5-a]pyridine with tert-butyl carbamate, selectively installing the Boc-amine at position 7 while preserving the 2-bromo substituent for downstream cross-coupling . In contrast, the dibromo precursor 2,7-dibromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 1380331-15-6) presents two equivalent reactive sites (LogP 2.25, density 2.35 g/cm³) [1], requiring careful stoichiometric control to avoid bis-functionalization. The target compound eliminates this chemoselectivity problem by pre-installing the protected amine.

Regioselective synthesis Cross-coupling selectivity Building block design

Orthogonal Protection Strategy: Boc Stability Under Cross-Coupling Conditions vs. Free Amine Incompatibility

The Boc protecting group on the target compound remains stable under the Pd-catalyzed cross-coupling conditions commonly employed at the 2-bromo position (Suzuki, Buchwald-Hartwig, Sonogashira couplings), whereas the free amine 2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine would undergo competing N-arylation or catalyst poisoning . The deprotection step is quantitative under standard conditions (HCl in Et₂O/CH₂Cl₂, 25°C, 18 h), releasing the free amine with a reported isolated yield of approximately 68% for the deprotection step alone . This orthogonal protection enables a convergent synthetic strategy: derivatize at C-2 first, then deprotect and functionalize at N-7.

Protecting group strategy Orthogonal reactivity Amide bond formation

Reproducible Purity Specifications: 95–98% Assay Across Independent Vendors vs. Variable Purity of In-House Synthesized Intermediates

Commercially available batches of the target compound are certified at 95.0% purity (Fluorochem, Cat. F504060) , ≥97% (CalpacLab) , and 98% (Leyan, Cat. 1127305; MolCore, Cat. MC520797) . This multi-vendor consensus on purity specification provides procurement confidence. In contrast, the in-house synthesis of this intermediate from 2,7-dibromo-[1,2,4]triazolo[1,5-a]pyridine via Buchwald-Hartwig amination requires rigorous exclusion of oxygen and moisture, and the crude product typically requires chromatographic purification to reach comparable purity levels, introducing batch-to-batch variability in academic settings.

Quality control Building block procurement Reproducibility

Privileged Scaffold Recognition: Triazolopyridine Core in Clinical and Preclinical Kinase Inhibitors

The [1,2,4]triazolo[1,5-a]pyridine scaffold has been extensively validated in kinase inhibitor programs. Substituted triazolopyridines have been disclosed as potent VEGFR2 inhibitors with slow dissociation kinetics (compound 13d showing favorable physicochemical properties and in vivo anti-tumor efficacy in DU145 and A549 xenograft models) [1]. The scaffold is explicitly claimed in patents covering JAK2, FAK, PIM, AXL, and RIPK1 kinase targets [2][3]. The 2-bromo-7-NHBoc substitution pattern of the target compound places reactive handles at the two most commonly derivatized positions in kinase inhibitor SAR campaigns, making it a direct entry point into multiple chemotypes.

Kinase inhibitor design Privileged scaffold Drug discovery

Optimal Procurement and Application Scenarios for tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate in Drug Discovery and Chemical Biology


Parallel Library Synthesis of 2-Aryl-7-amido-Triazolopyridine Kinase Inhibitors

In a typical kinase inhibitor library campaign, the target compound serves as the central scaffold. The 2-bromo position is diversified first via Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids under Pd catalysis, exploiting the Boc group's stability under these conditions . Following C-2 diversification, the Boc group is removed (HCl/Et₂O/CH₂Cl₂, 25°C) and the liberated 7-amine is converted to amides, sulfonamides, or ureas. This two-step diversification sequence from a single purchased intermediate generates arrays of 24–96 final compounds per campaign, with the LogP of 2.89 facilitating intermediate purification at each step .

Targeted Synthesis of AXL or RIPK1 Kinase Probe Molecules

Multiple patent disclosures identify 2,7-disubstituted [1,2,4]triazolo[1,5-a]pyridines as privileged cores for AXL and RIPK1 kinase inhibition [1]. The target compound is pre-positioned for SAR exploration at both the C-2 (aryl/heteroaryl via cross-coupling) and N-7 (acyl/sulfonyl via amide bond formation) vectors. Procurement of the 95–98% pure Boc intermediate eliminates the need to develop and validate a regioselective mono-amination protocol, which is particularly valuable for probe compound campaigns where synthetic tractability and rapid SAR turnaround are prioritized over route development.

Scale-Up Intermediate for Preclinical Candidate Development

For programs advancing a triazolopyridine-based hit to preclinical evaluation, the target compound is commercially available in gram-to-kilogram quantities from multiple suppliers with certified purity (95–98%) . The Fujifilm Wako listing at ¥610,000/g (1g scale) and ¥1,890,000/5g reflects the specialized nature and value of this building block . The orthogonal protection strategy enables a convergent synthesis wherein the C-2 and N-7 vectors are independently optimized, reducing the number of linear steps and improving overall yield in scale-up campaigns.

Chemical Biology Tool Compound Assembly Using Click Chemistry or Cross-Coupling at C-2

The 2-bromo substituent serves as a versatile handle for Sonogashira coupling with terminal alkynes, enabling the installation of alkyne tags for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) in chemical biology probe synthesis. The 7-NHBoc group remains intact during Sonogashira conditions, allowing post-coupling deprotection and conjugation to fluorophores, biotin, or affinity matrices. This orthogonal reactivity profile is not achievable with the free amine comparator, which would require re-protection before alkyne installation .

Quote Request

Request a Quote for tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.